1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole
Description
1-Allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring an allyl group at the N1 position and a (2,4-dichlorophenoxy)methyl substituent at the C2 position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h2-8,10H,1,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKQIULLQLLPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides . The reaction conditions often include refluxing in dry acetone with anhydrous potassium carbonate . The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and dichlorophenoxy moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of corresponding alcohols or amines.
Scientific Research Applications
1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and
Biological Activity
1-Allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core, which is known for its pharmacological properties. The presence of the allyl group and the 2,4-dichlorophenoxy moiety enhances its biological activity. Its molecular formula is C_{18}H_{18Cl_2N_2O with a molecular weight of approximately 348.25 g/mol.
Research indicates that compounds similar to this compound may act as multi-targeted kinase inhibitors. They have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies on related benzo[d]imidazole compounds demonstrate their ability to inhibit key kinases such as EGFR, HER2, and CDK2, leading to significant cytotoxic effects against liver cancer cells (HepG2) .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated through various assays. The half-maximal inhibitory concentration (IC50) values for related compounds range from 7.82 to 21.48 μM against different cancer cell lines . This suggests that the compound exhibits promising anti-cancer properties.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 6h | HepG2 | 7.82 | Apoptosis induction |
| Compound 6i | HepG2 | 21.48 | Cell cycle arrest |
| Compound X | MCF-7 | 15.00 | Multi-target kinase inhibition |
Case Studies
Several studies have explored the biological activity of benzo[d]imidazole derivatives:
- Study on HepG2 Cells : The lead compound demonstrated significant apoptosis induction through upregulation of pro-apoptotic factors like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
- In Vivo Evaluations : Preliminary in vivo studies indicate that similar compounds exhibit tumor growth inhibition in xenograft models, suggesting their potential as therapeutic agents .
- GABA-A Receptor Modulation : Some derivatives have also been identified as positive allosteric modulators of GABA-A receptors, which may provide insights into their neurological applications .
Comparison with Similar Compounds
Antimicrobial Activity
- 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36) and 5,6-dichloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (37): These analogs exhibit potent antifungal activity against Candida spp., with MIC values <3.90 µM, comparable to fluconazole. The dichloro substitution (compound 37) shows enhanced activity over mono-chloro derivatives, suggesting that increased halogenation improves efficacy .
- 2-[(3,4-Dichlorophenoxy)methyl]-1H-benzimidazole: A positional isomer of the target compound, this derivative has 3,4-dichloro substitution.
Anticancer Activity
- 6-Chloro-2-((4-fluorobenzyl)-1H-benzo[d]imidazole (30) and 6-chloro-2-phenethyl-1H-benzo[d]imidazole (46) :
These compounds demonstrate potent cytotoxicity against HeLa and A375 cell lines (IC~50~ = 0.02–0.04 µM). The presence of lipophilic groups (e.g., benzyl or phenethyl) at C2 enhances membrane permeability and target engagement . - Target Compound: The allyl group at N1 may improve metabolic stability compared to methyl or benzyl groups, while the (2,4-dichlorophenoxy)methyl substituent could modulate interactions with kinase domains (e.g., V600E BRAF) .
Physicochemical Properties
Key Research Findings
- Substituent Position Matters : The 2,4-dichloro configuration in the target compound may offer superior electronic effects compared to 3,4-dichloro isomers, influencing receptor binding .
- Allyl Group Advantages : Allyl substituents enhance metabolic stability and synthetic accessibility via transition metal-catalyzed reactions .
- Halogenation Trends: Dichloro derivatives consistently outperform mono-halogenated analogs in antimicrobial assays, highlighting the role of halogen bonding in target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
